molecular formula C10H14N2O2 B14421562 1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione CAS No. 80254-48-4

1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

Cat. No.: B14421562
CAS No.: 80254-48-4
M. Wt: 194.23 g/mol
InChI Key: KDSLCKZPYHDLII-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazoline core with two methyl groups at positions 1 and 3, and a tetrahydro structure at positions 5, 6, 7, and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzamide with a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction could produce tetrahydroquinazoline derivatives.

Scientific Research Applications

1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    1,3-Dimethylquinazoline-2,4(1H,3H)-dione: A non-tetrahydro derivative with different properties.

    Tetrahydroquinazoline: A compound with a similar tetrahydro structure but different substituents.

Uniqueness

1,3-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

80254-48-4

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1,3-dimethyl-5,6,7,8-tetrahydroquinazoline-2,4-dione

InChI

InChI=1S/C10H14N2O2/c1-11-8-6-4-3-5-7(8)9(13)12(2)10(11)14/h3-6H2,1-2H3

InChI Key

KDSLCKZPYHDLII-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C(=O)N(C1=O)C

Origin of Product

United States

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